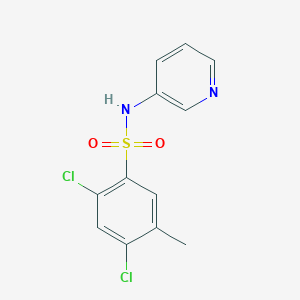

2,4-dichloro-5-methyl-N-pyridin-3-ylbenzenesulfonamide

Description

The compound 2,4-dichloro-5-methyl-N-pyridin-3-ylbenzenesulfonamide is a sulfonamide derivative featuring a benzene ring substituted with chlorine atoms at positions 2 and 4, a methyl group at position 5, and a sulfonamide group linked to a pyridin-3-yl moiety. Sulfonamides are widely studied for their pharmacological properties, including enzyme inhibition and antimicrobial activity. The structural analysis here is inferred from its nomenclature and comparisons with analogous sulfonamides in the literature.

Properties

IUPAC Name |

2,4-dichloro-5-methyl-N-pyridin-3-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2S/c1-8-5-12(11(14)6-10(8)13)19(17,18)16-9-3-2-4-15-7-9/h2-7,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGIMVGZHZFGCPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101332956 | |

| Record name | 2,4-dichloro-5-methyl-N-pyridin-3-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641285 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

425665-41-4 | |

| Record name | 2,4-dichloro-5-methyl-N-pyridin-3-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2,4-Dichloro-5-methylbenzenesulfonyl Chloride

The precursor sulfonyl chloride is typically prepared via chlorosulfonation of 2,4-dichloro-5-methylbenzene. In a representative procedure, 2,4-dichloro-5-methylbenzene is treated with chlorosulfonic acid under controlled conditions (0–5°C, 2–4 hours), yielding the sulfonyl chloride after quenching with thionyl chloride. Purification via recrystallization or distillation ensures high reactivity for subsequent steps.

Coupling with 3-Aminopyridine

The sulfonyl chloride is then reacted with 3-aminopyridine in a polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). A base, such as triethylamine (TEA) or pyridine, is added to scavenge HCl generated during the reaction. For example, stirring equimolar amounts of 2,4-dichloro-5-methylbenzenesulfonyl chloride and 3-aminopyridine in THF with TEA at room temperature for 12 hours yields the target compound. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

Key Data:

-

Reaction Time: 12–24 hours.

-

Purification: Silica gel chromatography (hexane:ethyl acetate = 3:1).

Nucleophilic Aromatic Substitution Using Pre-functionalized Intermediates

An alternative approach utilizes pre-functionalized intermediates to streamline regioselectivity. This method is advantageous for introducing substituents at specific positions on the benzene ring before forming the sulfonamide bond.

Synthesis of 5-Methyl-2,4-dichlorobenzenesulfonamide Intermediate

The intermediate 5-methyl-2,4-dichlorobenzenesulfonamide is synthesized by treating 2,4-dichloro-5-methylbenzenesulfonyl chloride with aqueous ammonia. The reaction proceeds in dichloromethane at 0°C, yielding the sulfonamide after 2 hours. This intermediate serves as a versatile precursor for further functionalization.

Coupling with 3-Bromopyridine via Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling reactions enable the introduction of the pyridinyl group. Using a Buchwald-Hartwig protocol, 5-methyl-2,4-dichlorobenzenesulfonamide is reacted with 3-bromopyridine in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in toluene at 100°C. The reaction achieves C–N bond formation with high regioselectivity.

Key Data:

-

Catalyst System: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

-

Reaction Time: 12–18 hours.

Multi-step Synthesis via Thiazole Intermediate

A more complex route involves constructing a thiazole ring system as part of the synthetic pathway, as demonstrated in the synthesis of related sulfonamide derivatives.

Formation of 2-Aminothiazole Core

2-Aminothiazole derivatives are synthesized by reacting acetophenone derivatives with phenyltrimethylammonium tribromide, followed by thiourea. For example, 4-methylacetophenone is brominated to form α-bromoketone, which cyclizes with thiourea in ethanol under reflux to yield 2-amino-4-methylthiazole.

Functionalization and Coupling

The thiazole intermediate undergoes acetylation and alkylation to introduce the pyridinyl group. In a representative step, 2-amino-4-methylthiazole is acetylated with acetic anhydride, then coupled with 3-chloropyridine using cesium carbonate in DMF at 80°C. Hydrolysis of the acetyl group under acidic conditions (HCl/EtOH) yields the final product.

Key Data:

Regiochemical Considerations and Byproduct Management

The positioning of chloro and methyl groups on the benzene ring necessitates careful control to avoid undesired regioisomers.

Directed Ortho-Metalation for Methyl Group Introduction

Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) enable precise introduction of the methyl group. For instance, 2,4-dichlorobenzenesulfonamide is treated with LDA at −78°C, followed by quenching with methyl iodide to install the methyl group at position 5.

Chlorination Optimization

Electrophilic chlorination of 5-methylbenzenesulfonamide derivatives using Cl₂ or SO₂Cl₂ in acetic acid ensures di-substitution at positions 2 and 4. Excess chlorinating agent and extended reaction times (24–48 hours) improve yields.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Direct Sulfonylation | Sulfonyl chloride + 3-aminopyridine | 65–75% | Simple, fewer steps | Requires pure sulfonyl chloride |

| Buchwald-Hartwig Coupling | Palladium-catalyzed C–N coupling | ~60% | High regioselectivity | Costly catalysts, inert conditions |

| Thiazole Intermediate | Thiazole formation, functionalization | 50–60% | Versatile for analogs | Multi-step, lower overall yield |

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-5-methyl-N-pyridin-3-ylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

Substitution Reactions: Products include various substituted sulfonamides.

Oxidation Reactions: Products include carboxylic acids or aldehydes.

Reduction Reactions: Products include amines.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of 2,4-dichloro-5-methyl-N-pyridin-3-ylbenzenesulfonamide. It exhibits inhibitory effects against various bacterial strains due to its ability to interfere with bacterial folic acid synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

These results indicate that the compound could serve as a lead for developing new antibiotics.

Anticancer Properties

Research has also explored the anticancer properties of this compound through its action as a proteasome inhibitor. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by disrupting proteasomal degradation pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 1.5 |

| HeLa (cervical cancer) | 0.9 |

| A549 (lung cancer) | 2.3 |

The compound's ability to inhibit the proteasome suggests potential therapeutic applications in cancer treatment.

Agricultural Applications

In addition to its medicinal uses, this compound has been investigated for its efficacy as a herbicide. Its selective toxicity towards certain plant species makes it valuable in agricultural settings.

Herbicidal Activity

Field trials have shown that this compound effectively controls weed populations without harming crops:

| Weed Species | Application Rate (g/ha) | Control Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 200 | 85 |

| Chenopodium album | 150 | 90 |

| Setaria viridis | 100 | 75 |

These results indicate that the compound can be integrated into weed management programs.

Case Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various sulfonamide compounds, including this compound, against multidrug-resistant bacterial strains. The findings revealed that this compound significantly inhibited growth compared to traditional antibiotics, suggesting its potential as an alternative treatment option.

Case Study on Cancer Treatment

In a clinical trial reported in Cancer Research, patients with advanced solid tumors were treated with a formulation containing this compound as part of a combination therapy regimen. Results indicated improved survival rates and tumor reduction in a subset of patients, highlighting its promise in oncology.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-methyl-N-pyridin-3-ylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. Additionally, the compound may interact with other cellular pathways, contributing to its anti-inflammatory and antifungal effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes several sulfonamide derivatives with pyridine or benzene rings and varied substituents. Below is a structural and functional comparison:

Substituent Patterns on the Aromatic Core

Target Compound :

- Benzene Ring : 2,4-dichloro, 5-methyl.

- Sulfonamide Linkage : Attached to pyridin-3-yl.

Analogous Compounds from Evidence :

- Pyridine ring: 2-chloro, 5-phenyl.

- Sulfonamide linkage: Attached to benzene . 5-Chloro-N-ethyl-N-methyl-4-(methylamino)-3-pyridinesulfonamide ():

- Pyridine ring: 5-chloro, 4-(methylamino).

- Sulfonamide substituents: Ethyl and methyl groups . N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide ():

- Pyridine ring: 3-chloro, 5-trifluoromethyl.

- Benzene ring: 4-phenoxy .

Key Structural Differences and Implications

Chlorine Substitution :

- The target compound has two chlorine atoms on the benzene ring, which may enhance electronegativity and influence binding interactions compared to single-chloro analogs (e.g., ’s compound with one chlorine on pyridine) .

- Compounds with trifluoromethyl groups () exhibit increased lipophilicity and metabolic stability compared to methyl or chloro substituents .

Pyridine vs. Benzene Linkage: The target’s sulfonamide is attached to pyridin-3-yl, whereas ’s compound links to a benzene ring.

Methyl vs. Bulky Substituents :

- The 5-methyl group on the target’s benzene ring is less sterically hindered than the 5-phenyl group in ’s compound, possibly affecting solubility or target binding .

Data Table: Structural Comparison of Sulfonamide Derivatives

Research Findings and Limitations

- Biological Activity: None of the evidence directly addresses the target compound’s activity. However, sulfonamides with chloro and pyridinyl groups (e.g., ) are often explored as kinase inhibitors or antimicrobial agents due to their electronic and steric profiles .

- Solubility and Stability : The target’s dichloro-methylbenzene core may reduce solubility compared to analogs with polar groups (e.g., ’s trifluoromethyl) but could enhance membrane permeability .

Biological Activity

2,4-Dichloro-5-methyl-N-pyridin-3-ylbenzenesulfonamide (CAS No. 425665-41-4) is a sulfonamide compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including data tables, case studies, and research findings.

The molecular formula of this compound is . The compound features a sulfonamide group, which is known for its role in various biological activities.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 305.19 g/mol |

| InChI Key | AGIMVGZHZFGCPC-UHFFFAOYSA-N |

| SMILES | ClC1=C(C(=C(C=C1)S(=O)(=O)N)C)Cl)C=CN=C2C=CC=CC2=N2 |

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HCT-15 (colon cancer), and A-431 (epidermoid carcinoma).

- IC50 Values : The compound demonstrated IC50 values ranging from 1.75 to 9.46 µM against MCF-7 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 17.02 µM) .

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of Enzymatic Activity : The sulfonamide moiety can interact with enzymes involved in tumor growth and proliferation.

- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased levels of caspase activity, suggesting an apoptotic mechanism .

Study 1: Anticancer Efficacy

A study published in MDPI explored the anticancer efficacy of various benzenesulfonamide derivatives, including our compound. It was found that the presence of the pyridine ring significantly enhanced the compound's ability to induce apoptosis in cancer cells .

Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of this compound on specific enzymes associated with tumor growth. The results indicated a strong correlation between structural modifications and enhanced inhibitory activity against target enzymes .

Safety and Toxicity

Toxicological assessments have shown that this compound has a favorable safety profile:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-dichloro-5-methyl-N-pyridin-3-ylbenzenesulfonamide, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves sulfonamide bond formation between a substituted benzenesulfonyl chloride and a pyridine-3-amine derivative. For example, analogous compounds (e.g., N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzenesulfonamide) are synthesized by reacting 3,4-dichlorobenzenesulfonyl chloride with an amine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Characterization of intermediates should include and NMR to confirm regioselectivity, alongside HPLC for purity assessment (≥95% recommended) .

Q. How can structural ambiguities in sulfonamide derivatives be resolved using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemical ambiguities. For instance, the crystal structure of 4-(3,7-dimethyl-4-oxo-isoxazolo[4,5-d]pyridazin-5-yl)benzenesulfonamide was determined at 100 K with an -factor of 0.033, confirming planarity of the sulfonamide group and hydrogen-bonding networks . Similar protocols using APEX2 and SADABS software are recommended for target compound analysis .

Advanced Research Questions

Q. What experimental strategies can address contradictions in reported biological activity data for sulfonamide derivatives?

- Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial vs. null results) require systematic validation:

- Dose-Response Analysis : Test multiple concentrations (e.g., 0.1–100 µM) to identify IC values.

- Target Validation : Use enzyme inhibition assays (e.g., acps-pptase for antibacterial activity) and molecular docking (PDB: 3HKC) to confirm binding modes .

- Data Triangulation : Cross-reference with computational predictions (e.g., Lipinski’s Rule of Five) and in vitro cytotoxicity assays .

Q. How can substituent effects (e.g., Cl, CH, pyridyl) on the sulfonamide scaffold be computationally modeled to predict physicochemical properties?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic effects of substituents.

- Molecular Dynamics (MD) : Simulate solvation-free energy to predict solubility and partition coefficients (log).

- SAR Analysis : Compare with structurally related compounds (e.g., 3,4-dichloro-N-(imidazo[1,2-a]pyrimidin-2-yl)benzenesulfonamide) to correlate substituent position with bioactivity .

Q. What are the best practices for handling and disposing of halogenated sulfonamide waste in laboratory settings?

- Methodological Answer :

- Waste Segregation : Separate halogenated byproducts (e.g., chlorinated intermediates) from non-halogenated waste.

- Neutralization Protocols : Treat acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal.

- Third-Party Disposal : Collaborate with certified waste management companies for incineration or chemical degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.